molecular formula C7H11N3O B12997232 (R)-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

(R)-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

Cat. No.: B12997232
M. Wt: 153.18 g/mol
InChI Key: CGWDUHSWKSAOCN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a tetrahydrofuran ring attached to a pyrazole moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a candidate for investigating new therapeutic approaches .

Medicine

In medicine, ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is explored for its potential as a pharmaceutical agent. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is unique due to its combination of the tetrahydrofuran ring and the pyrazole moiety. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-[(3R)-oxolan-3-yl]pyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2/t7-/m1/s1

InChI Key

CGWDUHSWKSAOCN-SSDOTTSWSA-N

Isomeric SMILES

C1COC[C@@H]1N2C=C(C=N2)N

Canonical SMILES

C1COCC1N2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.